1-Bromocyclobutane-1-carbonyl chloride
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Overview
Description
1-Bromocyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C5H6BrClO It is a derivative of cyclobutane, featuring both a bromine atom and a carbonyl chloride group attached to the cyclobutane ring
Preparation Methods
1-Bromocyclobutane-1-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of cyclobutanone with bromine and phosphorus tribromide to introduce the bromine atom. The resulting 1-bromocyclobutanone is then treated with thionyl chloride to form this compound . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromocyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or carbonyl chloride group is replaced by other nucleophiles. Common reagents include sodium azide, which can replace the bromine atom to form azido derivatives.
Reduction Reactions: The compound can be reduced to form cyclobutanol derivatives using reducing agents like lithium aluminum hydride.
Addition Reactions: It can undergo addition reactions with nucleophiles, leading to the formation of various substituted cyclobutane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido-cyclobutane derivatives, while reduction with lithium aluminum hydride produces cyclobutanol derivatives.
Scientific Research Applications
1-Bromocyclobutane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 1-bromocyclobutane-1-carbonyl chloride exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine or carbonyl chloride group is replaced by a nucleophile, forming a new bond and releasing the leaving group. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Bromocyclobutane-1-carbonyl chloride can be compared with other similar compounds, such as:
1-Chlorocyclobutane-1-carbonyl chloride: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity due to the difference in electronegativity between chlorine and bromine.
1-Bromocyclopentane-1-carbonyl chloride: Contains a five-membered ring instead of a four-membered ring, leading to different chemical properties and reactivity.
Cyclobutanecarbonyl chloride: Lacks the bromine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of a strained cyclobutane ring with both a bromine atom and a carbonyl chloride group, making it a versatile and reactive intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromocyclobutane-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClO/c6-5(4(7)8)2-1-3-5/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIPVZQDLNPPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70339-23-0 |
Source
|
Record name | 1-bromocyclobutane-1-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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